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Compound of Interest

Compound Name:
Metaproterenol-d7 Hemisulfate

Salt

Cat. No.: B13439699 Get Quote

Introduction & Scientific Rationale
Metaproterenol (Orciprenaline) is a resorcinol-class

-adrenergic receptor agonist used as a bronchodilator. Accurate quantification in plasma/serum
is critical for pharmacokinetic (PK) and toxicological studies.

Why Metaproterenol-d7?
In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary

source of quantitative error.

Isotope Dilution: Metaproterenol-d7 serves as the ideal surrogate. Its physicochemical

properties (pKa, logP, solubility) are virtually identical to the analyte, ensuring it experiences

the exact same extraction recovery and ionization environment.

The "d7" Advantage: The 7-deuterium label (located on the isopropyl amine side chain)

provides a mass shift of +7 Da. This prevents "cross-talk" (isotopic overlap) between the

analyte and the internal standard, a common issue with lighter labels (e.g., d3).
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Property Analyte: Metaproterenol
Internal Standard:
Metaproterenol-d7

CAS Number 5874-97-5 (Hemisulfate) 1346601-49-7 (Hemisulfate)

Chemical Name
1-(3,5-dihydroxyphenyl)-2-

isopropylaminoethanol

1-(3,5-dihydroxyphenyl)-2-

(isopropyl-d7-amino)ethanol

Salt Form
Hemisulfate (

)

Hemisulfate (

)

Molecular Formula

Free Base MW 211.26 g/mol 218.30 g/mol

Salt MW
~520.6 (dimer) / 260.3

(monomer eq.)

~534.7 (dimer) / 267.35

(monomer eq.)

Solubility Water, Ethanol, Methanol Water, Methanol

Storage -20°C, Hygroscopic -20°C, Protect from light

Critical Note on Stoichiometry: The "hemisulfate" implies one sulfuric acid molecule per two

drug molecules. When calculating free base concentration from the weighed salt, use the ratio:
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Figure 1: Validated LC-MS/MS workflow for Metaproterenol quantification.
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Detailed Protocol
Stock Solution Preparation[1]

Metaproterenol-d7 Stock (1 mg/mL):

Weigh 1.27 mg of Metaproterenol-d7 Hemisulfate salt (equivalent to ~1.0 mg free base).

Dissolve in 1.0 mL of Methanol:Water (50:50 v/v).

Why: The salt is highly soluble in water; methanol prevents microbial growth and aids

solubility.

Working Internal Standard (WIS):

Dilute Stock to 100 ng/mL in water.

Stability: Stable for 1 month at 4°C.

Sample Preparation (Solid Phase Extraction - SPE)
Given the polar, basic nature of Metaproterenol (pKa ~9.6), Mixed-Mode Cation Exchange

(MCX) is superior to protein precipitation for removing phospholipids and salts.

Pre-treatment:

Aliquot 200 µL human plasma.

Add 20 µL WIS (Metaproterenol-d7, 100 ng/mL).

Add 200 µL 2% Formic Acid (aq). Vortex 30s.

Mechanism:[1] Acidification ensures the amine is fully protonated (

) for cation exchange binding.

SPE Loading (Oasis MCX or Strata-X-C):

Condition: 1 mL Methanol, then 1 mL Water.
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Load: Pre-treated sample.[2]

Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

Wash 2: 1 mL Methanol (removes neutrals/lipids).

Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol.

Mechanism:[1] High pH deprotonates the amine, breaking the ionic bond with the sorbent.

Reconstitution:

Evaporate eluate under

at 40°C.

Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
Liquid Chromatography (UHPLC):

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

Rationale: Biphenyl phases offer enhanced

selectivity for the aromatic resorcinol ring.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 5% B

3.0 min: 95% B
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3.5 min: 95% B

3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

Source: Electrospray Ionization (ESI), Positive Mode.[2]

Scan Type: Multiple Reaction Monitoring (MRM).[3][4][5][6]

Analyte Precursor (Q1) Product (Q3)
Collision
Energy (eV)

Role

Metaproterenol 212.1 194.1 15

Quantifier (Loss

of

)

212.1 152.1 25 Qualifier

Metaproterenol-

d7
219.1 201.1 15 IS Quantifier

219.1 159.1 25 IS Qualifier

Technical Insight: The transition 212->194 represents the loss of water. The d7-IS transition

219->201 corresponds to the same loss (

), confirming the d7 label is retained on the core structure during this fragmentation.

Validation & Quality Control
Linearity & Sensitivity

Range: 0.5 – 500 ng/mL.
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Curve Fit: Linear (

weighting).

LLOQ: 0.5 ng/mL (S/N > 10).

System Suitability Criteria
Retention Time: Analyte and IS must co-elute (within ±0.05 min).

IS Response: Variation < 15% across the run.

Blank Check: No interference > 20% of LLOQ area in the blank at the retention time.

Troubleshooting Guide
Low Recovery: Ensure the elution solvent is fresh (Ammonium hydroxide is volatile; pH must

be >10).

Peak Tailing: Metaproterenol is a basic amine. If tailing occurs, increase buffer strength (e.g.,

use 10mM Ammonium Formate instead of just Formic Acid).

Signal Suppression: Monitor the "Phospholipid" transition (m/z 184->184) to ensure the SPE

wash step was effective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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